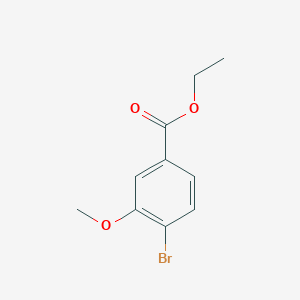

Ethyl 4-bromo-3-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBNOLKHLTDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 4-bromo-3-methoxybenzoate: A Technical Guide

Topic: Spectroscopic Characterization of Ethyl 4-bromo-3-methoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 933585-42-3) is a critical trisubstituted benzene intermediate employed in the synthesis of kinase inhibitors and biphenyl-based pharmaceuticals. Its structural core—combining an electron-withdrawing ester, an electron-donating methoxy group, and a labile bromine handle—presents a unique spectroscopic signature essential for structural validation.

This guide provides a rigorous, self-validating framework for characterizing this compound. By synthesizing data from analogous scaffolds and fundamental spectroscopic principles, we define the expected NMR, IR, and MS profiles, emphasizing the differentiation of regioisomers and the identification of common synthetic impurities.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, one must map the electronic environment of the molecule. The interplay between the ethyl ester (C1) , methoxy group (C3) , and bromine atom (C4) dictates the shielding patterns.

-

Electronic Push-Pull: The ester group at C1 is electron-withdrawing (deshielding ortho/para protons). The methoxy group at C3 is electron-donating by resonance (shielding ortho/para protons) but withdrawing by induction. The bromine at C4 exerts a heavy-atom effect and weak inductive withdrawal.

-

Coupling Network:

-

H2 (isolated): Located between the ester and methoxy groups. Expect a small meta-coupling constant (

Hz). -

H5 & H6 (adjacent): H5 and H6 are ortho to each other. H6 is also meta to H2. This creates an ABX or AMX spin system depending on the field strength.

-

Connectivity Diagram

The following diagram illustrates the logical flow of spectroscopic validation, linking functional groups to their specific detection methods.

Figure 1: Logical workflow for the multi-modal spectroscopic validation of the target compound.

Experimental Protocols

Sample Preparation

-

NMR: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard. Ensure the solution is free of suspended solids to prevent line broadening.

-

IR: Prepare a thin film on a KBr window (if liquid/oil) or a KBr pellet (1 mg sample in 100 mg KBr) if solid.

-

GC-MS: Dilute to 100 ppm in HPLC-grade Ethyl Acetate. Use a non-polar column (e.g., HP-5MS).

Detailed Spectroscopic Analysis

Proton NMR ( H NMR)

The

Predicted Parameters (400 MHz, CDCl₃):

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H2 | 7.55 – 7.60 | Doublet (d) | 1H | Deshielded by Ester (ortho) & OMe (inductive). Meta-coupled to H6. | |

| H6 | 7.50 – 7.55 | dd | 1H | Deshielded by Ester (ortho). Ortho-coupled to H5, meta to H2. | |

| H5 | 7.58 – 7.62 | Doublet (d) | 1H | Ortho to Br. Often overlaps with H2/H6 depending on concentration. | |

| OCH₂ | 4.35 – 4.40 | Quartet (q) | 2H | Characteristic ethyl ester methylene.[1] | |

| OCH₃ | 3.92 – 3.96 | Singlet (s) | 3H | - | Methoxy group attached to aromatic ring. |

| CH₃ | 1.38 – 1.42 | Triplet (t) | 3H | Ethyl ester terminal methyl.[1] |

Critical Interpretation:

-

Regiochemistry Check: If the coupling constants show two doublets with

Hz and no meta coupling, you likely have the 3,4-isomer or a different regioisomer. The presence of a small meta coupling ( -

Shift Verification: The methoxy singlet at ~3.95 ppm confirms the presence of the ether. If this peak is at 3.7–3.8 ppm, it may indicate a phenol impurity (hydrolysis of the methyl ether).

Carbon NMR ( C NMR)

The

Key Signals (CDCl₃):

-

Carbonyl (C=O): 166.0 ppm . Typical for benzoate esters.[1]

-

C-O (Ar-OMe): 159.0 ppm . The most deshielded aromatic carbon due to direct oxygen attachment.

-

C-Br (Ar-Br): 118.0 – 122.0 ppm . Bromine-bearing carbons are often shielded relative to unsubstituted aromatic carbons due to the heavy atom effect.

-

Aliphatic Carbons:

-

OCH₂: 61.2 ppm.

-

OMe: 56.2 ppm.

-

CH₃: 14.3 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic abundance.

-

Molecular Ion (M+): The compound (C₁₀H₁₁BrO₃) has a monoisotopic mass of ~258.

-

Isotope Pattern: Bromine exists as

Br and-

m/z 258 (M): Contains

Br. -

m/z 260 (M+2): Contains

Br. -

Observation: Two peaks of equal intensity separated by 2 units are diagnostic for a mono-brominated compound.

-

Fragmentation Pathway (EI, 70 eV):

-

M+ (258/260)

-

[M - OEt]+: Loss of ethoxy group (45 Da)

Acylium ion (m/z 213/215). -

[M - COOEt]+: Loss of ester group

Aryl cation.

Infrared Spectroscopy (FT-IR)

IR is useful for a quick purity check (water content, hydrolyzed acid).

-

C=O Stretch: 1715 – 1725 cm⁻¹ (Strong, Ester).

-

C-O Stretch: 1250 – 1280 cm⁻¹ (Strong, Aryl alkyl ether).

-

C-H Stretch (Ar): 3050 – 3100 cm⁻¹ (Weak).

-

Absence of OH: A broad band at 3200–3500 cm⁻¹ indicates hydrolysis to the benzoic acid or presence of moisture.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common.

| Impurity | Origin | Detection Method |

| 4-Bromo-3-methoxybenzoic acid | Hydrolysis of ester | 1H NMR: Loss of ethyl signals (4.4/1.4 ppm). IR: Broad OH stretch. |

| Ethyl 3-methoxybenzoate | Incomplete bromination | MS: M+ at 180 (No Br pattern). NMR: Extra aromatic proton signals. |

| Ethyl 4-bromo-3-hydroxybenzoate | Demethylation | 1H NMR: Loss of OMe singlet (3.9 ppm). Phenolic OH signal (variable). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21729626, Ethyl 4-bromo-3-methylbenzoate (Analog Reference). Retrieved from [Link]

-

Royal Society of Chemistry. General Synthesis and Characterization of Benzoate Esters. Retrieved from [Link]

-

Lead Sciences. Product Data: this compound (CAS 933585-42-3).[2][3] Retrieved from [Link]

Sources

Introduction: Strategic Importance of Ethyl 4-bromo-3-methoxybenzoate in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-bromo-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 933585-42-3) is a halogenated aromatic ester that has emerged as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structural arrangement, featuring a bromine atom, a methoxy group, and an ethyl ester on a benzene ring, provides a versatile scaffold for the construction of more complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and safe handling for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The unique properties of this compound are a direct consequence of its molecular structure. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group influences the electron density of the aromatic ring, thereby dictating its reactivity.

Figure 1: Chemical Structure of this compound.

A summary of its key physical and chemical properties is provided in the table below. It is important to note that while some data for this specific compound is available, other properties are inferred from closely related analogs, such as Ethyl 4-bromo-3-methylbenzoate, and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 933585-42-3 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.10 g/mol | |

| Appearance | Colorless to light yellow liquid (estimated) | Inferred from |

| Boiling Point | ~275 °C (estimated) | Inferred from |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate. | Inferred from[1] |

| XLogP3 | 2.8 | [2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is centered around three primary locations: the carbon-bromine bond, the ester functional group, and the aromatic ring.

Reactivity at the Carbon-Bromine Bond

The C-Br bond is the most synthetically versatile site on the molecule. The bromine atom is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Figure 2: Generalized workflow for a Suzuki cross-coupling reaction involving this compound.

Reactivity of the Ester Group

The ethyl ester functionality can undergo standard ester transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid (4-bromo-3-methoxybenzoic acid) under acidic or basic conditions. It can also be converted to an amide through reaction with an appropriate amine.

Reactivity of the Aromatic Ring

The aromatic ring can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methoxy and bromo substituents.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from 3-methoxybenzoic acid.

Figure 3: Proposed two-step synthesis of this compound.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4-Bromo-3-methoxybenzoic Acid

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzoic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃).

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess bromine with a solution of sodium bisulfite. The product can then be precipitated by the addition of water and collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: Combine the purified 4-bromo-3-methoxybenzoic acid with an excess of absolute ethanol in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Multiple signals in the δ 7.0-8.0 ppm range, with splitting patterns dictated by their positions relative to the bromo and methoxy groups.- Methoxy protons: A singlet at approximately δ 3.9 ppm.- Ethyl group protons: A quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). |

| ¹³C NMR | - Carbonyl carbon: A signal in the δ 165-170 ppm region.- Aromatic carbons: Multiple signals between δ 110-160 ppm, including quaternary carbons attached to the bromo and methoxy groups.- Methoxy carbon: A signal around δ 56 ppm.- Ethyl group carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃). |

| IR Spectroscopy | - Strong C=O stretch for the ester at approximately 1720 cm⁻¹.- C-O stretches for the ester and ether between 1100-1300 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its utility stems from the ability to use the bromo substituent as a point of attachment for various molecular fragments via cross-coupling reactions, allowing for the rapid generation of compound libraries for screening. The methoxy and ester groups can also be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined reactivity, particularly at the carbon-bromine bond, allows for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization.

References

-

PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

Sources

- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 2. Mthis compound | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromo-4-methoxybenzoate | C10H11BrO3 | CID 23062539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of bromination of ethyl 3-methoxybenzoate

An In-depth Technical Guide to the Mechanism of Bromination of Ethyl 3-Methoxybenzoate

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reaction between ethyl 3-methoxybenzoate and a brominating agent. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic principles governing the reaction's regioselectivity. We will dissect the competing directing effects of the activating methoxy group and the deactivating ethyl carboxylate group, providing a robust predictive model for the reaction's outcome. The guide includes a detailed, field-proven experimental protocol, a step-by-step mechanistic breakdown visualized through a custom diagram, and a summary of key quantitative data. By integrating theoretical causality with practical application, this document serves as an authoritative resource for understanding and executing this important synthetic transformation.

Theoretical Framework: The Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of stable aromatic rings. The reaction's general mechanism proceeds in two fundamental steps:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation: A weak base abstracts a proton from the carbon atom bearing the new electrophile. This fast step restores the aromatic system, yielding the substituted product.[2]

For the bromination of benzene, molecular bromine (Br₂) is not sufficiently electrophilic to overcome the high activation energy required to break aromaticity.[3] Consequently, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is employed. The Lewis acid polarizes the Br-Br bond, creating a highly reactive bromine cation-like species (a Br-Br-FeBr₃ complex) that serves as the potent electrophile.[4]

Regiochemical Analysis: Directing Effects on the Ethyl 3-Methoxybenzoate Scaffold

The crux of predicting the outcome of brominating ethyl 3-methoxybenzoate lies in understanding the influence of its two substituents on the aromatic ring's reactivity and the position of the incoming electrophile.

The Methoxy Group: An Ortho, Para-Directing Activator

The methoxy group (-OCH₃) at the C3 position is a powerful activating group.[5] It enhances the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions relative to itself. This is due to two primary electronic effects:

-

+R (Resonance) Effect: The oxygen atom's lone pairs can be delocalized into the π-system of the ring. This donation of electron density is most pronounced at the ortho (C2, C4) and para (C6) positions, as illustrated by the resonance structures of the arenium ion intermediate. This effect significantly stabilizes the transition state for ortho and para attack.[6]

-

-I (Inductive) Effect: Due to oxygen's high electronegativity, the methoxy group inductively withdraws electron density from the ring. However, for oxygen, the resonance effect is overwhelmingly dominant over the inductive effect, leading to a net activation of the ring.[7]

The Ethyl Carboxylate Group: A Meta-Directing Deactivator

Conversely, the ethyl carboxylate group (-COOEt) at the C1 position is a moderately deactivating group. It reduces the ring's nucleophilicity and directs electrophiles to the meta position (C3, C5).[8]

-

-R (Resonance) Effect: The carbonyl group is a π-acceptor, withdrawing electron density from the aromatic ring through resonance. This effect places a partial positive charge on the ring, particularly at the ortho (C2, C6) and para (C4) positions, destabilizing the arenium ion intermediates for attack at these sites.

-

-I (Inductive) Effect: The electronegative oxygen atoms in the ester group also withdraw electron density inductively. Both effects work in concert to reduce the ring's reactivity.

Predicting the Major Product: The Dominance of the Activating Group

When an activating and a deactivating group are present on the same ring, the activating group's directing effect almost always dictates the regiochemical outcome.[9]

-

-OCH₃ (Activator) directs to: C2, C4, C6.

-

-COOEt (Deactivator) directs to: C5.

The powerful activating nature of the methoxy group will therefore direct the incoming bromine electrophile to one of its activated positions: C2, C4, or C6. To determine the major product among these possibilities, we must consider steric hindrance:

-

C2: This position is ortho to both the methoxy and the bulky ethyl ester group. Significant steric hindrance makes this position less accessible.

-

C6: This position is ortho to the methoxy group. While less hindered than C2, it still experiences some steric clash.

-

C4: This position is para to the methoxy group and meta to the ester. It is the most sterically accessible of the three activated positions.

Therefore, the electrophilic attack will occur preferentially at the C4 position , which is electronically activated by the dominant methoxy group and is the least sterically hindered. The major product is predicted to be ethyl 4-bromo-3-methoxybenzoate .

Detailed Mechanistic Pathway

The bromination of ethyl 3-methoxybenzoate follows a well-defined, multi-step pathway.

Visualizing the Mechanism

The following diagram illustrates the complete workflow, from the activation of bromine by the Lewis acid catalyst to the formation of the final aromatic product.

Caption: The electrophilic aromatic bromination pathway.

Step-by-Step Explanation

-

Generation of the Electrophile: The Lewis acid catalyst, FeBr₃, interacts with a molecule of Br₂, polarizing it and forming a more potent electrophilic complex, [Br-Br···FeBr₃].[10]

-

Nucleophilic Attack: The electron-rich aromatic ring of ethyl 3-methoxybenzoate attacks the terminal bromine atom of the polarized complex. The π-electrons form a new C-Br bond at the C4 position, which is the most electronically and sterically favored site. This step breaks the ring's aromaticity and forms a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized across the ring and, most importantly, onto the oxygen of the methoxy group, which provides significant stabilization.

-

Deprotonation: The [FeBr₄]⁻ anion, formed in the first step, acts as a base, abstracting the proton from the C4 carbon. This action collapses the C-H bond, with the electrons returning to the ring to restore its aromaticity. This final step yields the product, this compound, and regenerates the FeBr₃ catalyst, along with forming HBr as a byproduct.[1]

Experimental Protocol

This protocol describes a standard laboratory procedure for the bromination of an activated aromatic ester.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Bromine is highly toxic, corrosive, and volatile. Acetic acid is corrosive. Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) is mandatory.

Materials:

-

Ethyl 3-methoxybenzoate

-

Glacial Acetic Acid

-

Liquid Bromine (Br₂)

-

5% Sodium Bisulfite (NaHSO₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl 3-methoxybenzoate (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Transfer this solution to the addition funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water. A precipitate may form. Cautiously add 5% sodium bisulfite solution dropwise until the orange/red color of excess bromine is discharged.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes key physicochemical and reaction data.

| Parameter | Value | Unit | Source |

| Substrate: Ethyl 3-methoxybenzoate | |||

| CAS Number | 10259-22-0 | - | [12] |

| Molecular Formula | C₁₀H₁₂O₃ | - | [13] |

| Molecular Weight | 180.20 | g/mol | [13] |

| Boiling Point | 250-252 | °C | [12] |

| Density | 1.099 | g/cm³ | [12] |

| Product: this compound | |||

| Molecular Formula | C₁₀H₁₁BrO₃ | - | [14] |

| Molecular Weight | 259.10 | g/mol | [14] |

| Expected Yield | >85 | % | (Typical) |

| Appearance | White to off-white solid | - | (Typical) |

| Reaction Conditions | |||

| Solvent | Glacial Acetic Acid | - | |

| Brominating Agent | Br₂ | - | |

| Temperature | 0 °C to Room Temp. | °C | |

| Reaction Time | 2 - 4 | hours |

Conclusion

The bromination of ethyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution where regioselectivity is governed by the interplay of substituent electronic effects. The strongly activating, ortho, para-directing methoxy group decisively controls the reaction, directing the incoming electrophile to the sterically most accessible activated position, C4. The deactivating, meta-directing ester group serves primarily to reduce the overall reaction rate without altering the primary site of substitution. A thorough understanding of these fundamental principles allows for the precise prediction of the reaction's outcome and the rational design of synthetic routes for complex molecules, a critical skill in the field of drug development and materials science.

References

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Khan Academy. (n.d.). Bromination of benzene. [Link]

-

JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

-

Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Making Molecules. (n.d.). Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Master Organic Chemistry. (2024). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. [Link]

-

University of the Fraser Valley. (n.d.). Experimental Procedure – Relative Rates of Electrophilic Aromatic Bromination. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. ETHYL 3-METHOXYBENZOATE CAS#: 10259-22-0 [m.chemicalbook.com]

- 13. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Ethyl 3-bromo-4-methoxybenzoate | C10H11BrO3 | CID 23062539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 4-bromo-3-methoxybenzoate

The following technical guide details the solubility profile, solvent selection criteria, and operational protocols for Ethyl 4-bromo-3-methoxybenzoate . This document is structured to support process chemists and researchers in optimizing reaction conditions, purification workflows, and analytical sample preparation.

Executive Summary

This compound (CAS: 933585-42-3) is a lipophilic organic intermediate characterized by three distinct functional groups: an ethyl ester, a methoxy ether, and an aryl bromide. Its solubility behavior is governed by the competition between the hydrophobic bromobenzene core and the polar hydrogen-bond accepting capabilities of the ester and ether moieties.

-

Primary Solvency: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO).

-

Operational Utility: Soluble in common organic extraction solvents (Ethyl Acetate) but exhibits temperature-dependent solubility in alcohols, making them ideal candidates for recrystallization.

-

Aqueous Profile: Practically insoluble in water; requires co-solvents (e.g., DMSO, Ethanol) for biological assay preparation.

Physicochemical Basis of Solubility

To understand the solubility landscape, we analyze the molecular interactions driving dissolution.

| Feature | Chemical Nature | Impact on Solubility |

| Aryl Bromide | Hydrophobic / Soft Lewis Base | Increases lipophilicity (LogP); enhances solubility in non-polar aromatics (Toluene). |

| Methoxy Group | Weak H-Bond Acceptor | Moderate polarity increase; supports solubility in alcohols and ethers. |

| Ethyl Ester | H-Bond Acceptor / Dipolar | Primary driver for solubility in polar aprotic solvents (Acetone, EtOAc). |

| Crystal Lattice | Requires solvents with moderate dielectric constants to disrupt lattice energy during dissolution. |

Predicted Properties:

-

LogP (Octanol/Water): ~3.2 – 3.5 (Lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their operational utility for this specific compound.

Table 1: Operational Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis, NMR Analysis | Excellent for dissolving crude mixtures; avoid for final crystallization due to high solubility. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>80 mg/mL) | Extraction, Chromatography | Standard solvent for liquid-liquid extraction from aqueous quenches. |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Coupling Reactions (Suzuki/Heck) | Difficult to remove; use only when high reaction temperatures or inorganic bases are required. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High (>80 mg/mL) | Grignard/Lithiation Reactions | Anhydrous grades required for organometallic steps. 2-MeTHF is a greener alternative to THF. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization, Hydrolysis | Critical: Steep solubility curve (low at RT, high at reflux) makes Ethanol ideal for purification. |

| Aromatics | Toluene, Xylene | Moderate to High | High-Temp Reactions | Good for azeotropic removal of water; moderate solvent power allows for precipitation upon cooling. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent | Used to crash out the product from EtOAc or Toluene solutions. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Aqueous Wash | Product partitions entirely into the organic phase during workup. |

Solvent Selection Logic (Decision Framework)

Selecting the right solvent depends heavily on the intended unit operation. The diagram below illustrates the decision logic for reaction media versus purification.

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Since specific solubility values can vary by batch purity and polymorph, the following self-validating protocols are recommended to generate empirical data.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Purpose: To determine the exact saturation limit (

-

Preparation: Weigh approx. 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments. -

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.

-

If solid remains: Place the vial on an orbital shaker (200 rpm) at 25°C for 4 hours.

-

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter. -

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate (e.g., 500

L) in a pre-weighed vessel and weigh the residue. -

HPLC (Preferred): Dilute 10

L of filtrate into 990

-

Protocol B: Recrystallization (Purification)

Purpose: To purify crude material using the temperature-dependent solubility in Ethanol.

-

Dissolution: Place crude solid in a round-bottom flask. Add Absolute Ethanol (5 mL per gram of solid).

-

Heating: Heat to reflux (78°C). The solid should dissolve completely.

-

If not dissolved: Add Ethanol in 1 mL increments until clear.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) with gentle stirring.

-

Nucleation: If no crystals form after 1 hour, scratch the glass or add a seed crystal. Cool further to 0°C in an ice bath.

-

Isolation: Filter the white crystalline solid and wash with cold (-20°C) Ethanol.

Safety & Handling

-

Halogenated Waste: Solutions in DCM or Chloroform must be segregated into halogenated waste streams.

-

Flammability: Ethyl Acetate, THF, and Ethanol are highly flammable. Ensure all dissolution experiments are performed in a fume hood away from ignition sources.

-

Skin Absorption: The lipophilic nature of the compound suggests potential for skin absorption. Nitrile gloves (0.11 mm) are recommended.

References

-

ChemicalBook. Ethyl 4-bromo-3-(ethoxymethyl)benzoate Synthesis and Analogues. (Accessed 2026).

-

PubChem. Ethyl 4-bromo-3-methylbenzoate (Analogue) Compound Summary. National Library of Medicine.

-

Fisher Scientific. Safety Data Sheet: Ethyl 4-(bromomethyl)benzoate. (Accessed 2026).

-

BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Accessed 2026).

-

Sigma-Aldrich. this compound Product Information. (Accessed 2026).

An In-Depth Technical Guide to Ethyl 4-bromo-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoates in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, substituted benzoic acid esters are fundamental building blocks. Their utility lies in the predictable reactivity of the ester functionality and the diverse chemical space offered by various substitutions on the aromatic ring. Ethyl 4-bromo-3-methoxybenzoate is a prime example of such a strategic intermediate. The presence of a bromine atom provides a handle for cross-coupling reactions, while the methoxy group influences the electronic properties of the ring, and the ethyl ester offers a site for further modification or hydrolysis. This guide provides a comprehensive technical overview of this compound, including its structure, a proposed synthesis protocol, predicted spectroscopic data, and potential applications, serving as a valuable resource for professionals in drug discovery and chemical development.

PART 1: IUPAC Name and Structure

The precise nomenclature and structural representation of a molecule are paramount for unambiguous scientific communication.

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a bromo group at position 4, a methoxy group at position 3, and an ethoxycarbonyl group at position 1.

Figure 1: 2D Structure of this compound

PART 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 933585-42-3 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Exact Mass | 257.989 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

PART 3: Synthesis Protocol - Fischer Esterification

Reaction Scheme:

Figure 2: Fischer Esterification Synthesis Workflow

Experimental Protocol:

-

Materials:

-

4-bromo-3-methoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methoxybenzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of excess ethanol serves to shift the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product, thereby increasing the yield.[4]

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

-

Aqueous Work-up: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, leading to a purer product.

PART 4: Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ 7.6-7.8 (m, 2H): Aromatic protons ortho and para to the bromine.

-

δ 7.0-7.2 (m, 1H): Aromatic proton ortho to the methoxy group.

-

δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group.

-

δ 3.90 (s, 3H): Methyl protons of the methoxy group.

-

δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 155-157: Aromatic carbon attached to the methoxy group.

-

δ 130-135: Aromatic carbons.

-

δ 115-125: Aromatic carbons.

-

δ 110-115: Aromatic carbon attached to the bromine.

-

δ 61-63: Methylene carbon of the ethyl group.

-

δ 56-58: Methyl carbon of the methoxy group.

-

δ 14-16: Methyl carbon of the ethyl group.

PART 5: Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential as an intermediate in several areas of chemical synthesis and drug discovery.

1. Intermediate for Active Pharmaceutical Ingredients (APIs):

The precursor, 4-bromo-3-methoxybenzoic acid, is utilized in the synthesis of various APIs.[5] By extension, the ethyl ester derivative can serve as a more soluble and reactive intermediate in organic solvents for the construction of complex molecular frameworks.

2. Precursor for Cross-Coupling Reactions:

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in C-C bond formation and are extensively used in the synthesis of pharmaceuticals and functional materials.

3. Building Block for Heterocyclic Synthesis:

Substituted benzoates are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug molecules.[6] The ester functionality can be readily converted to other functional groups, such as amides or alcohols, to facilitate cyclization reactions.

4. Use in Agrochemicals and Specialty Materials:

The parent acid, 4-bromo-3-methoxybenzoic acid, finds applications in the agrochemical sector and the development of specialty materials.[5] The ethyl ester could similarly be employed in the synthesis of novel pesticides, herbicides, or functional polymers.

Conclusion

This compound, with its strategically placed functional groups, represents a valuable and versatile building block for organic synthesis. While direct experimental data for this specific compound is limited, its synthesis via Fischer esterification of the corresponding carboxylic acid is a well-established and reliable method. The predicted spectroscopic data provides a useful guide for its characterization. The potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and other functional materials are significant, underscoring the importance of such substituted benzoates in advancing chemical and life sciences research.

References

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020). Available at: [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl benzoate. Available at: [Link]

-

CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (2016). Available at: [Link]

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Available at: [Link]

-

PubChem. 4-Bromo-3-methoxybenzoic acid. Available at: [Link]

- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

-

NIH. Synthesis of functionalized benzo[1]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. iajpr.com [iajpr.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Applications of Ethyl 4-bromo-3-methoxybenzoate in Organic Synthesis

Executive Summary

Ethyl 4-bromo-3-methoxybenzoate (CAS: 933585-42-3 for the ethyl ester; related acid CAS: 56256-14-5) is a high-value pharmacophore scaffold widely utilized in the discovery of kinase inhibitors, sodium channel blockers, and antitubercular agents. Its structural utility lies in its orthogonal functionalization potential : it possesses three distinct reactive handles—an electrophilic ester, a nucleophilic-susceptible aromatic ring (via halogen exchange), and a modifiable ether linkage—allowing for divergent library synthesis.

This guide details the compound's application in medicinal chemistry, specifically focusing on its role as a precursor for Nav1.7 inhibitors and ACK1 tyrosine kinase inhibitors .

Part 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a "tris-divergent" scaffold. The researcher must prioritize the order of operations to prevent chemoselectivity issues.

| Position | Functional Group | Reactivity Mode | Strategic Utility |

| C-1 | Ethyl Ester (-COOEt) | Electrophile | Precursor to acids (hydrolysis), amides (aminolysis), or benzyl alcohols (reduction). Directing group for ortho-metalation. |

| C-3 | Methoxy (-OMe) | Electron Donor (EDG) | Modulates solubility and lipophilicity. Can be demethylated (BBr₃) to a phenol for further alkylation or hydrogen bond donor design. |

| C-4 | Bromide (-Br) | Leaving Group | Primary handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange. |

Reactivity Map

The following diagram illustrates the divergent pathways accessible from this core intermediate.

Figure 1: Divergent synthetic pathways from the this compound scaffold.[1][2][3][4][5]

Part 2: Core Synthetic Workflows

Application A: Synthesis of Nav1.7 Inhibitors (Pain Management)

In the development of analgesics for Primary Erythromelalgia, the acid derivative of this scaffold is coupled with sulfonamides to create acyl sulfonamides . The bromine atom is critical for subsequent arylation to extend the binding pocket reach.

Mechanism:

-

Hydrolysis: The ethyl ester is cleaved to reveal the carboxylic acid.

-

Coupling: The acid is activated (EDC/DMAP) and coupled with a methane sulfonamide or aryl sulfonamide.

-

Late-Stage Diversification: The C4-Bromine is used in a Suzuki coupling after the amide formation to install a hydrophobic tail.

Application B: Antitubercular Agents (Meta-Amido Bromophenols)

Research indicates that maintaining the C4-Bromine while modifying the C3-Methoxy group to a phenol (hydroxy) significantly enhances activity against M. tuberculosis.

Workflow:

-

Demethylation: this compound is treated with BBr₃ to yield Ethyl 4-bromo-3-hydroxybenzoate.

-

Hydrolysis & Amidation: The ester is converted to an amide to interact with bacterial target proteins.

Part 3: Experimental Protocols

Note: These protocols are self-validating. Checkpoints are included to ensure reaction integrity.

Protocol 1: Quantitative Hydrolysis to 4-Bromo-3-methoxybenzoic Acid

Context: Essential first step for most medicinal chemistry applications. Reagents: Lithium Hydroxide (LiOH), THF, Water, MeOH.

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

-

Checkpoint: Solution should be clear. If cloudy, add more THF.

-

-

Addition: Add LiOH monohydrate (2.5 eq) in one portion.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The high Rf spot (Ester) should disappear, replaced by a baseline spot (Acid).

-

-

Workup (Critical):

-

Concentrate to remove volatiles (THF/MeOH).

-

Acidify the remaining aqueous phase to pH 2 using 1N HCl.

-

Observation: A white precipitate (the product) should form immediately.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: Installing biaryl systems for kinase inhibition (e.g., ACK1 inhibitors). Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water.

-

Degassing: In a sealable tube, combine the this compound (1.0 eq), boronic acid, and base. Suspend in Dioxane:Water (4:1). Sparge with Argon for 10 minutes.

-

Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂. Seal the tube immediately.

-

Heating: Heat to 90°C for 12 hours.

-

Validation: The reaction mixture usually turns black (Pd black formation) upon completion.

-

-

Purification: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

Part 4: Visualizing the Nav1.7 Inhibitor Workflow

The following diagram details the specific synthesis of a voltage-gated sodium channel inhibitor using this scaffold, as described in patent literature (e.g., US9663508B2).

Figure 2: Synthetic workflow for Nav1.7 inhibitors utilizing the acid intermediate.

References

-

Nav1.

-

Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.[8]

- Source: US P

- URL

-

-

Antitubercular Applications

- Kinase Inhibitor (ACK1)

-

Vasopressin V1b Antagonists

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. echemi.com [echemi.com]

- 8. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2013087579A1 - Substituted triazolopyridines and their use as ttk inhibitors - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US9193695B2 - 1, 2, 4-triazolone derivative and use thereof as an antagonist on the arginine-vasopressin 1B receptor - Google Patents [patents.google.com]

Ethyl 4-bromo-3-methoxybenzoate: A Strategic Scaffold for Biaryl & Heterocyclic Drug Design

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery professionals. It synthesizes the chemical utility, synthetic pathways, and therapeutic applications of Ethyl 4-bromo-3-methoxybenzoate .

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

In the iterative cycle of Lead Optimization, the selection of versatile, orthogonally reactive building blocks is critical for rapidly exploring Structure-Activity Relationships (SAR).[1] This compound (CAS: 933585-42-3) has emerged as a high-value intermediate, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Its utility is defined by three structural features:

-

C4-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of diverse aryl or heteroaryl "warheads."

-

C1-Ethyl Ester: A masked carboxylic acid that provides solubility during intermediate steps and can be selectively hydrolyzed to the free acid for amide coupling or reduced to a benzyl alcohol.

-

C3-Methoxy Group: A crucial modulator of physicochemical properties. It functions as a hydrogen bond acceptor, improves metabolic stability compared to a naked phenyl ring, and enhances solubility in organic solvents during synthesis.[1]

This guide details the synthesis, reactivity profile, and application of this scaffold in the development of AXL/MER kinase inhibitors and Nav1.7 sodium channel blockers .[1]

Chemical Profile & Strategic Value

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 933585-42-3 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Physical State | Solid / Crystalline Powder |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Key Reactivity | Pd-catalyzed cross-coupling (C-Br), Nucleophilic acyl substitution (C=O) |

Structural Logic: The "Orthogonal" Advantage

The molecule allows for divergent synthesis . The bromine atom can be reacted before or after the ester manipulation, depending on the stability of the attached groups.[1]

-

Path A (Suzuki First): Couple the aryl ring to the bromine, then hydrolyze the ester to attach the "tail" of the drug molecule.[1]

-

Path B (Amide First): Hydrolyze the ester and form an amide, then use the bromine for a late-stage cross-coupling to introduce diversity (e.g., screening a library of boronic acids).[1]

Synthetic Versatility: The Reactivity Hub

The following diagram illustrates the central role of this compound in generating diverse chemical libraries.

Figure 1: Divergent synthesis pathways from the core scaffold. The bromine handle allows for library generation via cross-coupling, while the ester serves as a gateway to amides and linkers.[1]

Case Studies in Drug Discovery

Case Study 1: AXL/MER Kinase Inhibitors

The TAM family (Tyro3, AXL, MER) receptor tyrosine kinases are implicated in immune evasion and drug resistance in cancer.[1]

-

Role of Scaffold: The 4-bromo-3-methoxybenzoate core is often used to construct the "hinge-binding" or "solvent-exposed" region of the inhibitor.

-

Chemistry: The bromine is coupled with a pyrazolo[3,4-d]pyrimidine or similar heterocycle. The ester is hydrolyzed and converted to an amide to interact with the DFG-motif or solvent front.

-

Significance: The 3-methoxy group locks the conformation via intramolecular hydrogen bonding or steric clash, often improving selectivity for AXL over other kinases [1].[1]

Case Study 2: Nav1.7 Sodium Channel Blockers

Voltage-gated sodium channel Nav1.7 is a prime target for pain management.[2]

-

Role of Scaffold: Used to synthesize biaryl acyl-sulfonamides .

-

Chemistry: The ester is hydrolyzed to the acid, which is then coupled to a sulfonamide (e.g., methanesulfonamide) using EDC/DMAP.[1] The bromine is subsequently coupled to a heteroaryl ring to extend into the channel's hydrophobic pocket.

-

Outcome: High potency inhibitors with improved metabolic stability due to the electron-rich methoxy substitution [2].

Experimental Protocols

Protocol A: Preparation of this compound

Note: While commercially available, this scaffold can be synthesized from the corresponding acid if specific isotopically labeled analogs or large-scale batches are required.

Objective: Fischer esterification of 4-bromo-3-methoxybenzoic acid.

Materials:

-

4-Bromo-3-methoxybenzoic acid (1.0 equiv)

-

Ethanol (Absolute, solvent & reagent)[1]

-

Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)[1]

Procedure (H₂SO₄ Method):

-

Dissolution: Charge a round-bottom flask with 4-bromo-3-methoxybenzoic acid (10.0 g, 43.3 mmol) and absolute ethanol (100 mL).

-

Catalyst Addition: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

-

Neutralization: Dissolve residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid.

-

Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~90-95% yield of a white/off-white solid.

Protocol B: General Suzuki-Miyaura Coupling

Objective: Coupling the scaffold with a phenylboronic acid to create a biaryl intermediate.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Setup: In a reaction vial, combine the ethyl ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 mmol) under a nitrogen atmosphere.

-

Reaction: Seal and heat to 90°C for 4–16 hours.

-

Work-up: Dilute with water, extract with EtOAc. Wash organics with brine, dry (MgSO₄), and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Visualization

The following diagram details the logical flow from the raw acid to a functional drug precursor.

Figure 2: Strategic decision tree for utilizing the scaffold in medicinal chemistry campaigns.

References

-

Development of Potent Inhibitors of Receptor Tyrosine Kinases.National Institutes of Health (NIH) / PMC.

-

Source: [Link]

- Context: Discusses the design of kinase inhibitors using similar benzo

-

- Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.Google Patents (WO2015051043A1). Source: Context: Explicitly details the use of 4-bromo-3-methoxybenzoic acid derivatives in the synthesis of Nav1.7 inhibitors.

- Biaryl derivatives and related uses (PARP Inhibitors).Google Patents (WO2024211834A1).

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives.Journal of Sciences, Islamic Republic of Iran.

-

Source: [Link]

- Context: Provides general methodologies for manipulating ethyl benzoate derivatives in Src kinase inhibitor synthesis.

-

Sources

Methodological & Application

Suzuki coupling protocol using Ethyl 4-bromo-3-methoxybenzoate

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 4-bromo-3-methoxybenzoate

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of This compound (CAS: 933585-42-3). While aryl bromides are generally excellent substrates for Palladium-catalyzed coupling, this specific scaffold presents a unique duality: the C1-ester activates the ring electronically, while the C3-methoxy group exerts steric pressure ortho to the reaction site (C4).

Successful coupling requires a catalyst system capable of overcoming this steric barrier without compromising the integrity of the ethyl ester, which is susceptible to hydrolysis under standard basic aqueous conditions. This protocol utilizes Pd(dppf)Cl₂[1][2][3]·DCM as the catalyst of choice due to its large bite angle and robustness against steric hindrance, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Substrate Analysis

To design a self-validating protocol, one must understand the competing forces at play on the substrate.

-

Electronic Activation (C1-Ester): The ethyl ester at the para position is an Electron Withdrawing Group (EWG). This lowers the electron density of the aromatic ring, facilitating the Oxidative Addition step (the rate-determining step for aryl chlorides, though less critical for bromides).

-

Steric Deactivation (C3-Methoxy): The methoxy group is located ortho to the C-Br bond. During the catalytic cycle, the Palladium species must insert between the Carbon and Bromine.[4] The bulk of the methoxy group creates steric clash, potentially slowing down oxidative addition and transmetallation.

Visualizing the Catalytic Cycle: The diagram below illustrates the specific pathway, highlighting the critical "Steric Gate" at the oxidative addition step.

Figure 1: Catalytic cycle emphasizing the steric barrier imposed by the ortho-methoxy group during oxidative addition.

Optimized Experimental Protocol

This protocol is designed for a 1.0 gram scale reaction. It uses 1,4-Dioxane/Water as the solvent system to solubilize both the organic ester and the inorganic base while minimizing ester hydrolysis temperatures.

Reagents & Materials

| Component | Role | Equivalents | Mass/Vol (for 1g Scale) |

| This compound | Limiting Reagent | 1.0 equiv | 1.00 g (3.86 mmol) |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 equiv | Calc. based on MW |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 - 0.05 equiv | ~95 - 158 mg |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 equiv | 1.33 g |

| 1,4-Dioxane | Solvent (Organic) | - | 12 mL |

| Water (Degassed) | Solvent (Aqueous) | - | 3 mL |

Note on Catalyst:

can be used, butis superior for ortho-substituted aryl halides due to the bidentate ligand's ability to enforce a cis-geometry, accelerating the reductive elimination step.

Step-by-Step Procedure

Phase 1: Inert Gas Setup

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle.

-

Flame-dry or oven-dry the glassware if strictly anhydrous conditions are desired (though Suzuki is tolerant of water, removing oxygen is critical).

-

Critical Step: Sparge the 1,4-Dioxane and Water separately with nitrogen for 15 minutes prior to use. Oxygen poisons the Pd(0) species.

Phase 2: Reaction Assembly

-

Charge the RBF with This compound (1.0 g) and the chosen Aryl Boronic Acid (1.2–1.5 equiv).

-

Add the Pd(dppf)Cl₂[2] · DCM catalyst (3-5 mol%).

-

Add the solid K₂CO₃ (1.33 g).

-

Technique Tip: Adding solids first allows for a final purge cycle before solvent addition.

-

Syringe in the degassed 1,4-Dioxane (12 mL) and Water (3 mL).

-

Turn on stirring (medium speed) to create a suspension.

Phase 3: Reaction & Monitoring

-

Heat the reaction mixture to 90°C using an oil bath or heating block.

-

Time Course: The reaction typically reaches completion in 2 to 4 hours .

-

Monitoring (TLC/HPLC):

-

Check TLC every hour (Eluent: 20% EtOAc in Hexanes).

-

Target: Disappearance of the starting bromide (

) and appearance of the fluorescent biaryl product. -

Warning: If the ester hydrolyzes, a baseline spot (carboxylic acid) will appear.

-

Phase 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (20 mL).

-

Separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).

-

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Gradient: 0%

20% EtOAc in Hexanes.

-

Workflow Visualization

The following diagram outlines the logical flow of the experiment, including decision nodes for troubleshooting.

Figure 2: Experimental workflow with decision checkpoints for reaction completeness and ester stability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or Steric Hindrance. | Switch to S-Phos Pd G2 or X-Phos Pd G2 precatalysts. These bulky, electron-rich ligands accelerate oxidative addition on hindered substrates [1]. |

| Ester Hydrolysis | Base is too strong or reaction time too long. | Switch base to K₃PO₄ (milder) or use anhydrous conditions (Toluene/DMF with CsF or Cs₂CO₃ ) [2]. |

| Homocoupling (Ar-Ar) | Oxygen present in solvent.[5] | Re-degas solvents vigorously. Ensure Boronic Acid is added in slight excess (1.5 eq). |

| Protodeboronation | Unstable Boronic Acid. | Use a Boronic Ester (Pinacol ester) instead of the free acid, or add the base portion-wise. |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[7] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Application Notes, 2024 . Link

-

BenchChem. "this compound Structure & Properties." BenchChem Compound Database, 2025 . Link

Sources

- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Yoneda Labs [yonedalabs.com]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Suzuki Coupling [organic-chemistry.org]

The Strategic Deployment of Ethyl 4-bromo-3-methoxybenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic frameworks is of paramount importance. These structural motifs are cornerstones of a vast array of pharmaceuticals and biologically active compounds. Ethyl 4-bromo-3-methoxybenzoate has emerged as a highly versatile and strategically valuable starting material in this endeavor. Its unique substitution pattern—a bromine atom amenable to a multitude of cross-coupling reactions, an electron-donating methoxy group, and an electron-withdrawing ethyl ester—provides a nuanced electronic profile that can be exploited for the regioselective synthesis of diverse heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of medicinally relevant benzofurans, indoles, and quinolines. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and the underlying mechanistic principles.

The Versatility of this compound: A Chemist's Perspective

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position, making it an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. The methoxy group at the 3-position is a key modulator of the aromatic ring's electron density, influencing the rates and outcomes of these catalytic cycles. The ethyl ester at the 1-position offers a handle for further functionalization or can be a crucial element of the final heterocyclic structure. This trifecta of functional groups allows for a modular and convergent approach to complex molecular architectures.

Synthesis of Benzofuran Derivatives: A Palladium/Copper-Catalyzed Approach

Benzofurans are a prominent class of heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] A powerful strategy for the synthesis of 2-substituted-6-methoxybenzofuran-7-carboxylates from this compound involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Mechanistic Rationale: The Sonogashira Coupling and Intramolecular Cyclization Cascade

The synthesis commences with a Sonogashira coupling between this compound and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

The subsequent intramolecular cyclization is typically promoted by the copper catalyst or a suitable base. The ortho-methoxy group, after in-situ demethylation under certain reaction conditions to a hydroxyl group, acts as a nucleophile, attacking the newly installed alkyne to form the benzofuran ring. The choice of reaction conditions is critical to favor the desired cyclization over competing side reactions.

Experimental Workflow: Sonogashira Coupling and Cyclization

Caption: General workflow for benzofuran synthesis.

Detailed Protocol: Synthesis of Ethyl 6-methoxy-2-phenylbenzofuran-7-carboxylate

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred solution.

-

Heat the reaction mixture to 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to intramolecular cyclization. In many cases, the cyclization occurs in situ. If not, the isolated intermediate can be heated in a high-boiling solvent like DMF or treated with a base like potassium carbonate to facilitate cyclization.

-

Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 70-80 | 75-90 | Adapted from[2] |

| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 80-95 | Adapted from general high-performance catalyst systems |

Synthesis of Indole Derivatives: A Buchwald-Hartwig Amination Approach

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. The Buchwald-Hartwig amination offers a powerful and versatile method for the construction of the key C-N bond required for indole synthesis, starting from this compound.[3]

Mechanistic Rationale: C-N Bond Formation and Subsequent Cyclization

The synthesis typically proceeds in two steps. First, a Buchwald-Hartwig amination is performed to couple this compound with a suitable amine, such as an aminoacetaldehyde dimethyl acetal. This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the Pd(0) catalyst.[4]

The second step involves an acid-catalyzed intramolecular cyclization (e.g., a Fischer-type indole synthesis) of the N-arylated intermediate to construct the indole ring. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in the Buchwald-Hartwig amination of electron-rich aryl bromides like our substrate.[5]

Experimental Workflow: Buchwald-Hartwig Amination and Indole Formation

Caption: General workflow for indole synthesis.

Detailed Protocol: Synthesis of Ethyl 7-methoxyindole-6-carboxylate

Materials:

-

This compound (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (p-TsOH) (catalytic)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and anhydrous toluene.

-

Add aminoacetaldehyde dimethyl acetal via syringe and seal the tube.

-

Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude N-arylated intermediate is then dissolved in a suitable solvent like toluene or dioxane.

-

Add a catalytic amount of p-TsOH and heat the mixture to reflux to effect the intramolecular cyclization.

-

Monitor the cyclization by TLC. Upon completion, cool the reaction, neutralize with a mild base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.

-

Purify the final product by column chromatography on silica gel.

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 70-85 | Adapted from[5] |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 65-80 | Adapted from general Buchwald-Hartwig protocols |

Synthesis of Quinoline Derivatives: The Friedländer Annulation